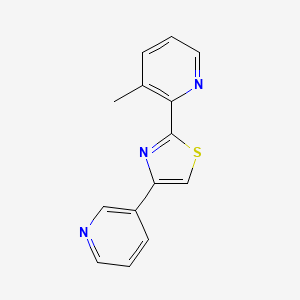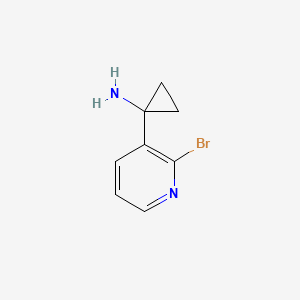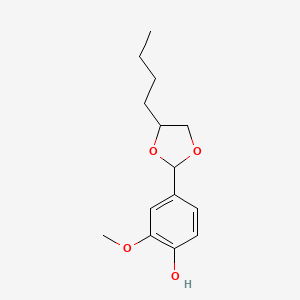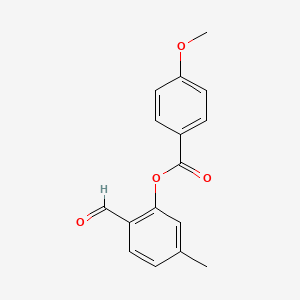
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole: is a heterocyclic compound that contains both pyridine and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Pyridine Rings: The synthesized thiazole ring is then coupled with 3-methyl-2-pyridine and 3-pyridine through a series of reactions, such as Suzuki coupling or Stille coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(2-Pyridyl)-4-(3-pyridyl)thiazole
- 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole
- 2-(2-Pyridyl)-4-(2-pyridyl)thiazole
Uniqueness
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole is unique due to the presence of both 3-methyl-2-pyridine and 3-pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C14H11N3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11N3S/c1-10-4-2-7-16-13(10)14-17-12(9-18-14)11-5-3-6-15-8-11/h2-9H,1H3 |
InChI 键 |
DHMAOSXZXPNMFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)


![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)


![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)


